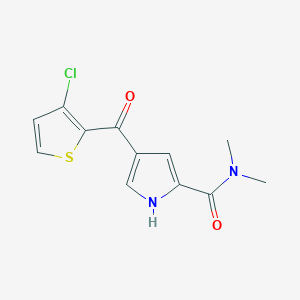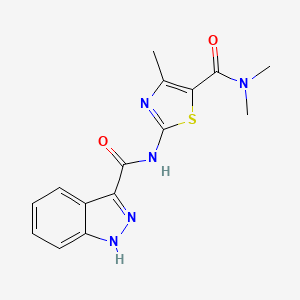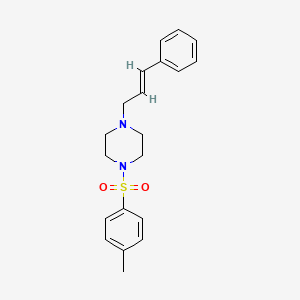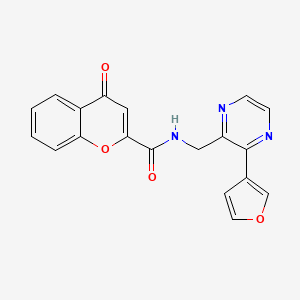![molecular formula C20H21NO4 B2496431 Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate CAS No. 850905-36-1](/img/structure/B2496431.png)
Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related dihydroisoquinoline derivatives involves multi-step reaction sequences, starting from basic precursors like anthranilic acid to form complex structures incorporating the isoquinoline motif. These syntheses often employ cyclization reactions, reductions, and condensations to achieve the desired scaffold. For example, ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate, a compound with a structure related to the target molecule, showcases the intricate steps involved in constructing such complex molecules, starting from simpler building blocks (Nguyen et al., 2019).
Molecular Structure Analysis
Crystallographic studies provide insight into the molecular geometry and intermolecular interactions of similar compounds. For instance, the crystal structure analysis of a closely related compound revealed the presence of weak hydrogen bonds and π–π interactions, which contribute to the stability of the crystal lattice (Baba et al., 2019). Such studies are essential for understanding the three-dimensional arrangement and potential reactivity sites of the molecule.
Chemical Reactions and Properties
Chemical reactions involving ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate and its analogs often include nucleophilic attacks, cyclization reactions, and the formation of complex heterocyclic structures. The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which affect the electron density and thus the reactivity of the molecule.
Physical Properties Analysis
The physical properties of compounds in this class, such as solubility, melting point, and crystallinity, can be influenced by the molecular structure. For example, the presence of specific functional groups or the overall molecular geometry can affect the compound's physical state, solubility in various solvents, and crystalline form. These properties are crucial for determining the compound's suitability for different applications and its behavior under various conditions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are determined by the molecular structure of ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate. The presence of functional groups such as esters, ethers, and aromatic rings within the molecule plays a significant role in its chemical behavior. Spectroscopic methods, such as FT-IR and NMR, are instrumental in elucidating these properties by providing detailed information on the molecular structure and the electronic environment of the atoms within the molecule (El-Azab et al., 2016).
科学的研究の応用
Crystal Structure and Chemical Analysis
- Crystal Structure and Hirshfeld Surface Analysis : Research on ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate highlights its crystal structure, demonstrating weak hydrogen bonds and π–π interactions that contribute to a three-dimensional network structure, stabilizing the compound's structure (Filali Baba et al., 2019).
- Spectroscopic Analysis : Ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate was analyzed via spectroscopic methods (FT-IR, FT-Raman, NMR) and molecular docking studies, revealing insights into its molecular structure and potential inhibitory activity against specific targets (El-Azab et al., 2016).
Synthesis and Antimicrobial Properties
- Synthesis and Antimicrobial Activities : A study explored the synthesis and characterization of new quinazolines, derived from reactions involving ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, displaying antimicrobial properties against various bacterial and fungal strains (Desai et al., 2007).
Cytotoxicity and Antitumor Screening
- Cytotoxicity and Docking Simulation : Research involving ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate derivatives highlighted their potential in vitro antitumor activities through cytotoxic assays and molecular docking simulations, providing insights into their therapeutic potential against various cancer cell lines (Saleh et al., 2020).
Molecular Docking and Biological Evaluation
- Molecular Docking and Biological Evaluation : A study on a new ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate derivative showcased its synthesis, characterization, and potential as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, suggesting its efficacy as an anti-cancer agent (Riadi et al., 2021).
作用機序
Safety and Hazards
将来の方向性
The results of the physiological and biochemical analysis, the ultrastructural observation, and lipidomics analysis would help us to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1 (2 H )-one derivatives as antioomycete agents against P. recalcitrans .
特性
IUPAC Name |
ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-24-19(22)14-25-18-10-6-9-17-16(18)11-12-21(20(17)23)13-15-7-4-3-5-8-15/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTHTYWQAMGOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1CCN(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496348.png)
![(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2496349.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2496352.png)



![{1-[(4-Bromophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2496359.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide](/img/structure/B2496360.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)acetic acid](/img/structure/B2496361.png)


![5-Bromo-2-chloro-N-[(1R)-1-(2,4-dichlorophenyl)ethyl]aniline](/img/structure/B2496365.png)
![3-[(3-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Ethyl 1-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2496371.png)